molecular formula C12H16O4 B12050204 4-((5-Hydroxypentyl)oxy)benzoic acid CAS No. 98092-80-9

4-((5-Hydroxypentyl)oxy)benzoic acid

Cat. No.: B12050204
CAS No.: 98092-80-9
M. Wt: 224.25 g/mol
InChI Key: DSKAHWKQBWNZCK-UHFFFAOYSA-N
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Description

4-((5-Hydroxypentyl)oxy)benzoic acid is an organic compound with the molecular formula C12H16O4 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 5-hydroxypentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Hydroxypentyl)oxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 5-bromopentanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

4-Hydroxybenzoic acid+5-BromopentanolK2CO3,DMF4-((5-Hydroxypentyl)oxy)benzoic acid\text{4-Hydroxybenzoic acid} + \text{5-Bromopentanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Hydroxybenzoic acid+5-BromopentanolK2​CO3​,DMF​4-((5-Hydroxypentyl)oxy)benzoic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-((5-Hydroxypentyl)oxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: Formation of 4-((5-Oxopentyl)oxy)benzoic acid.

    Reduction: Formation of 4-((5-Hydroxypentyl)oxy)benzyl alcohol.

    Substitution: Formation of 4-((5-Halopentyl)oxy)benzoic acid.

Scientific Research Applications

4-((5-Hydroxypentyl)oxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of polymers, coatings, and other materials due to its functional groups.

Mechanism of Action

The mechanism of action of 4-((5-Hydroxypentyl)oxy)benzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The compound may also interact with cell membranes, altering their properties and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-Methylhexyl)oxy)benzoic acid
  • 4-((5-Chloropentyl)oxy)benzoic acid
  • 4-((5-Bromopentyl)oxy)benzoic acid

Uniqueness

4-((5-Hydroxypentyl)oxy)benzoic acid is unique due to the presence of both hydroxyl and carboxyl functional groups, which allow it to participate in a wide range of chemical reactions. Its structure also provides specific interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

CAS No.

98092-80-9

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

4-(5-hydroxypentoxy)benzoic acid

InChI

InChI=1S/C12H16O4/c13-8-2-1-3-9-16-11-6-4-10(5-7-11)12(14)15/h4-7,13H,1-3,8-9H2,(H,14,15)

InChI Key

DSKAHWKQBWNZCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCCCO

Origin of Product

United States

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